molecular formula C9H8BrN B1292579 5-bromo-6-methyl-1H-indole CAS No. 1000343-13-4

5-bromo-6-methyl-1H-indole

Cat. No. B1292579
M. Wt: 210.07 g/mol
InChI Key: VHHRJOFNSFDEHH-UHFFFAOYSA-N
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Description

5-bromo-6-methyl-1H-indole is a brominated indole derivative, a class of compounds that are structurally related to the amino acid tryptophan and are known for their presence in natural products and pharmaceuticals. While the specific compound 5-bromo-6-methyl-1H-indole is not directly mentioned in the provided papers, the related chemistry and synthesis of bromoindoles can be inferred from the studies on similar brominated indole derivatives.

Synthesis Analysis

The synthesis of bromoindole derivatives is often achieved through regioselective halogenation. For instance, the treatment of methyl indole-3-carboxylate with bromine leads to the formation of methyl 5,6-dibromoindole-3-carboxylate, which can be further processed to obtain the parent 5,6-dibromoindole . Another approach involves the use of N-bromosuccinimide (NBS) to convert methyl hexahydroindolizinoindole carboxylate into various brominated esters . Additionally, an improved synthesis method for 5-bromo-3-substituted indoles has been developed using triethyl silane, which is suitable for scale-up .

Molecular Structure Analysis

The molecular structure of bromoindole derivatives can be complex and is often characterized using spectroscopic and crystallographic techniques. For example, the crystal structure and Hirshfeld surface analysis of a 5-bromoindole derivative revealed short intermolecular connections and provided insights into the atom-to-atom interactions . Such analyses are crucial for understanding the molecular interactions and stability of these compounds.

Chemical Reactions Analysis

Bromoindoles can participate in various chemical reactions, including photochemical coupling and condensation reactions. The photochemical reaction between 5-bromo-1,3-dimethyluracils and 3-substituted indoles results in the formation of photoadducts, demonstrating the reactivity of bromoindoles under irradiation . Condensation reactions are also employed to synthesize complex indole derivatives, as seen in the formation of a 5-bromoindole-based compound from 5-bromo-1H-indole-3-carbaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromoindoles are influenced by their molecular structure. The presence of bromine atoms can significantly affect the compound's reactivity, boiling point, melting point, and solubility. For example, the thermal analysis of a 5-bromoindole derivative indicated good thermal stability up to 215°C . The electrophilic and nucleophilic regions of these molecules can be mapped using molecular electrostatic potential, providing insights into their reactivity .

Scientific Research Applications

  • Pharmaceuticals and Medicine

    • Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
  • Plant Biology

    • Indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .
  • Synthesis of Alkaloids

    • Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
    • The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Antiviral Activity

    • 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
    • In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
  • Construction of Alkaloids

    • Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology .
    • The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • sPLA2 Inhibition Activity

    • (5-Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one, an indole derivative, showed significant sPLA2 inhibition activity .

Safety And Hazards

5-bromoindole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It is recommended to wear suitable protective clothing and avoid contact with skin and eyes .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The importance of this significant ring system has attracted the attention of the chemical community, and the investigation of novel methods of synthesis is ongoing .

properties

IUPAC Name

5-bromo-6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHHRJOFNSFDEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646648
Record name 5-Bromo-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-6-methyl-1H-indole

CAS RN

1000343-13-4
Record name 5-Bromo-6-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000343-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(4-Bromo-5-methyl-2-trimethylsilanylethynyl-phenyl)-carbamic acid methyl ester (506 mg, 1.49 mmol) was dissolved in ethanol (6 ml). Sodium ethoxide (20% solution in ethanol, 1.17 ml, 2.97 mmol) was added and the mixture was stirred at 70° C. overnight. The reaction solution was poured into ice water, and 1 N hydrochloric acid and saturated brine were added to this mixture, followed by extraction with ethyl acetate. The organic layer was washed with water and saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane-ethyl acetate) to give 5-bromo-6-methyl-1H-indole (207 mg, 66%).
Name
(4-Bromo-5-methyl-2-trimethylsilanylethynyl-phenyl)-carbamic acid methyl ester
Quantity
506 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
CD Anorma - 2020 - ideals.illinois.edu
Because of their high reactivity, aldehydes are often recognized for their deleterious roles in the body, such as the generation of free radicals and contribution towards oxidative stress. …
Number of citations: 0 www.ideals.illinois.edu
H Li - 2017 - ideals.illinois.edu
… 5-Bromo-6-methyl-1H-indole (11). To a freshly prepared, 0.7 M sodium ethoxide solution (150 mL, 8.0 eq.) was added compound 10 (4.5 g, 13.3 mmol, 1.0 eq.) The reaction was stirred …
Number of citations: 2 www.ideals.illinois.edu

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